molecular formula C14H15N5O6S2 B601282 (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid CAS No. 178422-39-4

(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid

Cat. No.: B601282
CAS No.: 178422-39-4
M. Wt: 413.43
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid involves multiple steps, starting with the preparation of the thiazine ring. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in pharmaceutical research .

Scientific Research Applications

(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reference standard in analytical method development and validation.

    Biology: Studied for its potential biological activities, including antibacterial properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Utilized in the quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid is unique due to its modified thiazine ring structure, which imparts distinct chemical and biological properties. This modification enhances its stability and potential efficacy compared to other cephalosporins .

Biological Activity

The compound (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid is a thiazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thiazine ring, carboxylic acid groups, and an amino-thiazole moiety. The stereochemistry at specific positions contributes to its biological activity.

Antimicrobial Properties

Research indicates that thiazine derivatives exhibit significant antimicrobial activity. A study evaluating various thiazine compounds found that modifications at the thiazine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Thiazine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazine compounds can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways. Specifically, the compound this compound has been reported to inhibit cell proliferation in various cancer models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and microbial growth.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazine derivatives, including the compound in focus. Results showed a significant reduction in bacterial viability in treated samples compared to controls. The minimum inhibitory concentration (MIC) was determined to be notably low for this compound against several strains of bacteria .

Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this thiazine derivative. The IC50 value was calculated to be approximately 25 µM .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntimicrobialHighEnzyme inhibition
AnticancerModerateApoptosis induction
Cell Cycle ArrestSignificantG1/S phase arrest

Properties

IUPAC Name

(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8-/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZZQEIIEDMRPD-NFOWBNJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 2
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 3
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 4
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 5
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 6
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid

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